N-(4-Hydroxymethylbenzyl)trifluoroacetamide
Description
Chemical Structure and Properties N-(4-Hydroxymethylbenzyl)trifluoroacetamide (C₁₀H₁₀F₃NO₂) is a trifluoroacetamide derivative characterized by a benzyl group substituted with a hydroxymethyl moiety at the para position. The trifluoroacetyl group (–COCF₃) attached to the nitrogen atom enhances its electron-withdrawing properties, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Applications This compound is primarily utilized in pharmaceutical and agrochemical research as a precursor or intermediate. Its hydroxymethylbenzyl group may confer improved solubility or bioactivity compared to simpler analogs.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[[4-(hydroxymethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)9(16)14-5-7-1-3-8(6-15)4-2-7/h1-4,15H,5-6H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPKWGMIAIWOJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578879 | |
| Record name | 2,2,2-Trifluoro-N-{[4-(hydroxymethyl)phenyl]methyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171723-95-8 | |
| Record name | 2,2,2-Trifluoro-N-{[4-(hydroxymethyl)phenyl]methyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Single-Step Acylation Using Ethyl Trifluoroacetate
The direct acylation of 4-aminomethylbenzyl alcohol with ethyl trifluoroacetate (EtTFA) represents the most straightforward route. In this method, 4-aminomethylbenzyl alcohol (500 mg, 2.89 mmol) is dissolved in dichloromethane (DCM, 3 mL) under an argon atmosphere. Triethylamine (TEA, 1.169 mL, 8.4 mmol) is added dropwise to neutralize hydrochloric acid generated during the reaction. Ethyl trifluoroacetate (400 µL, 3.36 mmol) is then introduced, and the mixture is stirred at room temperature for 4 hours. Reaction progress is monitored via thin-layer chromatography (TLC) using a 5% methanol-DCM mobile phase. The crude product is purified through recrystallization or column chromatography to yield N-(4-hydroxymethylbenzyl)trifluoroacetamide as a white solid.
Key Advantages :
-
Operational Simplicity : Eliminates multi-step purification.
-
High Atom Economy : Utilizes stoichiometric equivalents of reagents.
Two-Step Synthesis Involving Borane-THF Reduction
This approach begins with 4-(aminomethyl)benzoic acid (20.0 g, 132 mmol), which is reduced to 4-aminomethylbenzyl alcohol using borane-tetrahydrofuran (BH₃-THF, 350 mL, 2.65 equiv.) in anhydrous THF. The reaction is refluxed for 8 hours, quenched with methanol, and filtered over celite to remove boron byproducts. The intermediate alcohol is then acylated with trifluoroacetic anhydride (TFAA) in DCM using TEA as a base. After stirring at room temperature, the product is isolated via evaporation and recrystallization.
Critical Considerations :
-
Hazard Management : BH₃-THF requires strict moisture control.
-
Yield Optimization : Reduction efficiency depends on borane purity and reaction temperature.
Comparative Evaluation of Synthetic Routes
The table below contrasts the two methods:
Mechanistic Insights and Reaction Optimization
Acylation Mechanism
The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of EtTFA or TFAA. TEA scavenges the liberated acid (HCl or trifluoroacetic acid), driving the equilibrium toward product formation. Density functional theory (DFT) studies suggest that the trifluoroacetyl group’s electron-withdrawing nature enhances the electrophilicity of the carbonyl, accelerating acylation.
Optimization Strategies
-
Solvent Selection : Polar aprotic solvents (e.g., DCM) improve reagent solubility without participating in side reactions.
-
Temperature Control : Room temperature minimizes side product formation from overheating.
-
Stoichiometry : A 1.2:1 molar ratio of acylating agent to amine ensures complete conversion.
Purification Methodologies and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization
-
¹H NMR : Peaks at δ 4.45 (s, 2H, -CH₂OH), δ 6.50 (br s, 1H, -NH), and δ 7.25–7.35 (m, 4H, aromatic).
-
¹⁹F NMR : A singlet at δ -75 ppm confirms the trifluoroacetamide group.
Industrial Scalability and Process Considerations
While both methods are viable for laboratory use, the single-step protocol offers better scalability due to fewer handling steps and lower reagent toxicity. Industrial adaptation would require:
-
Continuous Flow Systems : To manage exothermic reactions and improve mixing.
-
In-Line Analytics : FTIR or HPLC for real-time monitoring of reaction progress.
Challenges such as borane-THF’s pyrophoric nature in the two-step method make it less suitable for large-scale production without specialized infrastructure .
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxymethylbenzyl)trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The trifluoroacetamide group can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 4-carboxybenzyltrifluoroacetamide.
Reduction: Formation of 4-hydroxymethylbenzylamine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Organic Synthesis
N-(4-HMBz)TFA serves as a versatile reagent in organic synthesis. Its trifluoroacetamide functional group enhances its reactivity, making it a valuable building block for more complex molecules. This compound can facilitate the formation of various derivatives through substitution reactions, expanding its utility in synthetic organic chemistry .
Biological Studies
In biological research, N-(4-HMBz)TFA is utilized to study enzyme mechanisms and protein interactions. Its ability to interact with specific molecular targets allows researchers to explore its potential as an inhibitor or modulator of enzyme activity. Molecular docking studies may reveal insights into binding affinities with various enzymes or receptors, which could lead to the identification of new therapeutic targets .
Medicinal Chemistry
The compound is investigated for its potential therapeutic applications due to its biological activity. Its structural characteristics suggest that it may exhibit anti-inflammatory or anti-cancer properties, although further research is required to elucidate these effects fully. As a lead compound, N-(4-HMBz)TFA could contribute to the development of new drugs targeting specific diseases .
Industrial Applications
In industrial chemistry, N-(4-HMBz)TFA is employed in the development of new materials and chemical processes. Its unique properties may enhance the performance of polymers or coatings, making it a candidate for use in various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-Hydroxymethylbenzyl)trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function . The trifluoroacetamide group is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares N-(4-Hydroxymethylbenzyl)trifluoroacetamide with structurally related compounds:
Biological Activity
N-(4-Hydroxymethylbenzyl)trifluoroacetamide is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxymethyl group and a trifluoroacetamide moiety. The trifluoro group enhances its lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to alterations in their activity and function.
Key Interactions:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which is crucial for therapeutic applications.
- Receptor Binding : Its ability to bind to receptors may play a role in modulating signaling pathways involved in cell proliferation and apoptosis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown significant growth inhibitory activity against various cancer cell lines, indicating its potential as an anticancer agent. For instance, compounds similar to this compound have demonstrated GI50 values in the single-digit micromolar range against multiple cancer types .
| Cell Line | GI50 (µM) | Activity Description |
|---|---|---|
| HCT-116 (Colon Cancer) | 12.8 | Induces apoptosis and cell cycle arrest |
| MCF7 (Breast Cancer) | 14.5 | Significant growth inhibition observed |
| A549 (Lung Cancer) | 16.0 | Shows potential for further investigation |
Case Studies
- Inhibition of VEGFR-2 : In studies focused on vascular endothelial growth factor receptor 2 (VEGFR-2), this compound exhibited promising inhibitory activity, suggesting its role in angiogenesis modulation .
- Molecular Docking Studies : Computational studies have provided insights into the binding modes of this compound with target proteins, confirming its potential as an effective inhibitor through structure-activity relationship analyses .
Enzyme Interaction Studies
Research indicates that this compound can act as an inhibitor for various enzymes involved in cancer progression. For example, it has been shown to inhibit the activity of proteases linked to tumor metastasis .
Comparative Analysis
When compared with similar compounds, such as N-(4-Hydroxymethylphenyl)acetamide and N-(4-Methylbenzyl)trifluoroacetamide, this compound demonstrates enhanced biological activity due to the combined effects of its functional groups.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-(4-Hydroxymethylbenzyl)trifluoroacetamide?
- Methodological Answer : The synthesis involves coupling trifluoroacetic acid derivatives with 4-hydroxymethylbenzylamine. Key steps include:
- Solvent Selection : Dichloromethane (DCM) or acetonitrile for intermediate reactions due to their polarity and compatibility with acyl chlorides .
- Base Choice : Sodium carbonate or triethylamine (TEA) to neutralize HCl byproducts during amidation .
- Purification : Recrystallization using pentanes or diethyl ether to isolate the final product .
Hazard Mitigation : Conduct DSC analysis to monitor thermal decomposition risks and use fume hoods for volatile reagents (e.g., trifluoroacetyl chloride) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use complementary analytical techniques:
- NMR Spectroscopy : Compare H and C NMR signals to reference data (e.g., trifluoromethyl peaks at ~110–120 ppm in F NMR) .
- Mass Spectrometry (EI-MS) : Identify key fragments such as [FCC(OH)NH] (m/z = 114) and alkyl chain fragments (e.g., CH) .
- Derivatization : For GC-MS analysis, use BSTFA or MSTFA to silylate hydroxyl groups, enhancing volatility .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. LC-MS) be resolved during characterization?
- Methodological Answer :
- Cross-Validation : Pair LC-MS (high-resolution) with 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous signals. For example, overlapping aromatic protons can be differentiated via H-C correlations .
- Isotopic Labeling : Introduce N or F labels to track specific groups in complex spectra .
- X-ray Crystallography : If crystalline, use single-crystal analysis to confirm bond angles and stereochemistry .
Q. What strategies mitigate mutagenicity risks associated with handling this compound?
- Methodological Answer :
- Ames Testing : Prioritize Ames II assays to evaluate mutagenic potential. Comparative data show this compound’s mutagenicity is comparable to benzyl chloride, requiring Biosafety Level 1 (BSL-1) handling .
- Substitution : Replace mutagenic intermediates (e.g., O-benzyl hydroxylamine) with safer alternatives like tert-butyl carbamates .
- PPE : Use nitrile gloves, safety goggles, and closed-system reactors to minimize exposure .
Q. How does the trifluoromethyl group influence bioavailability in preclinical studies?
- Methodological Answer :
- Lipophilicity : Measure LogP values (experimental or computational) to predict membrane permeability. The -CF group increases LogP by ~0.5–1.0 units, enhancing blood-brain barrier penetration .
- Metabolic Stability : Perform liver microsome assays to assess oxidative degradation. Trifluoromethyl groups resist cytochrome P450 metabolism, extending half-life .
- In Vivo PK/PD : Use radiolabeled F analogs for PET imaging to track biodistribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
